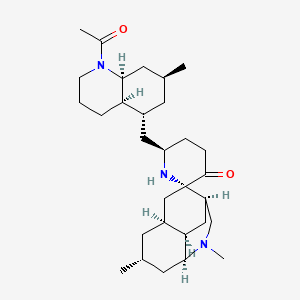
Spirolucidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spirolucidine is an azaspiro compound, a decahydroquinoline alkaloid and a member of piperidines.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Spirolucidine is characterized by its unique spirocyclic structure, which is essential for its biological activity. The total synthesis of this compound has been explored through various model studies aimed at understanding its chemical properties and enhancing yield. For instance, a study detailed a synthetic strategy involving photolysis to achieve the desired stereochemistry of the compound .
Biological Activities
The pharmacological potential of this compound is attributed to its structural features that allow it to interact with biological targets effectively. Key areas of research include:
- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits inhibitory effects comparable to established antibiotics, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer drug. The compound's ability to disrupt cellular processes in malignant cells has been documented in several preclinical studies .
- Anti-inflammatory Effects : this compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves modulation of inflammatory pathways at the cellular level .
Antimicrobial Efficacy
A notable case study evaluated the antimicrobial activity of this compound against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to those of conventional antibiotics, highlighting its potential use in treating resistant infections.
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| Escherichia coli | 1.25 |
| Staphylococcus aureus | 0.62 |
| Candida albicans | 1.5 |
Anticancer Activity
In another study focusing on cancer treatment, this compound was tested on human cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis, suggesting a promising avenue for cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
Propriétés
Numéro CAS |
89647-79-0 |
|---|---|
Formule moléculaire |
C30H49N3O2 |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
(1R,4S,6R,6'R,8S,9R,11S)-6'-[[(4aR,5R,7S,8aS)-1-acetyl-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-5-yl]methyl]-3,6-dimethylspiro[3-azatricyclo[6.2.2.04,9]dodecane-11,2'-piperidine]-3'-one |
InChI |
InChI=1S/C30H49N3O2/c1-18-10-21(25-6-5-9-33(20(3)34)28(25)13-18)14-24-7-8-29(35)30(31-24)16-22-11-19(2)12-27-26(22)15-23(30)17-32(27)4/h18-19,21-28,31H,5-17H2,1-4H3/t18-,19+,21+,22-,23+,24+,25+,26+,27-,28-,30-/m0/s1 |
Clé InChI |
DOAGKNAZGHOTJU-PALKDTOHSA-N |
SMILES |
CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |
SMILES isomérique |
C[C@@H]1C[C@H]2C[C@]3([C@@H]4C[C@H]2[C@H](C1)N(C4)C)C(=O)CC[C@@H](N3)C[C@H]5C[C@@H](C[C@H]6[C@@H]5CCCN6C(=O)C)C |
SMILES canonique |
CC1CC2CC3(C4CC2C(C1)N(C4)C)C(=O)CCC(N3)CC5CC(CC6C5CCCN6C(=O)C)C |
Synonymes |
spirolucidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















